Bizine
Overview
Description
Bizine is a phenelzine analog that acts as a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). This compound has shown significant potential in modulating histone methylation in cancer cells and exhibits neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bizine can be synthesized through a multi-step process involving the reaction of phenelzine with various reagents to introduce the desired functional groups. The synthetic route typically involves the following steps:
Formation of the hydrazine derivative: Phenelzine is reacted with an appropriate reagent to form the hydrazine derivative.
Coupling reaction: The hydrazine derivative is then coupled with a suitable aromatic compound to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Bizine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: This compound can undergo substitution reactions where one or more functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield different reduced forms .
Scientific Research Applications
Bizine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of lysine-specific demethylase 1 (LSD1) and its effects on histone methylation.
Biology: Investigated for its role in modulating gene expression and epigenetic regulation.
Medicine: Explored for its potential therapeutic applications in cancer treatment and neuroprotection.
Industry: Utilized in the development of new drugs and therapeutic agents targeting LSD1
Mechanism of Action
Bizine exerts its effects by selectively inhibiting lysine-specific demethylase 1 (LSD1). This inhibition leads to the modulation of histone methylation, which in turn affects gene expression and cellular processes. The molecular targets and pathways involved include the demethylation of histone H3 lysine 4 (H3K4) and the regulation of various genes associated with cancer and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Phenelzine: A monoamine oxidase inhibitor with similar structural features.
Tranylcypromine: Another monoamine oxidase inhibitor with comparable effects.
Isocarboxazid: A related compound with similar inhibitory properties
Uniqueness of Bizine
This compound is unique in its high selectivity for lysine-specific demethylase 1 (LSD1) over other enzymes such as monoamine oxidase A and B. This selectivity makes it a valuable tool for studying the specific inhibition of LSD1 and its effects on histone methylation and gene expression .
Properties
IUPAC Name |
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQPAASNHXPGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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